Astraganoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

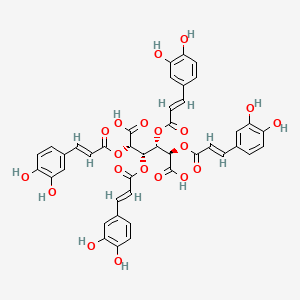

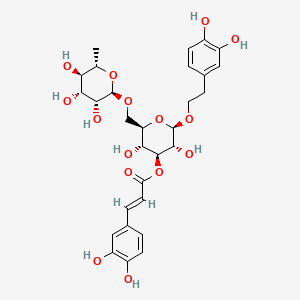

Astraganoside is a naturally occurring compound extracted from the roots of the Chinese medicinal herb Astragalus membranaceus. It is a tetracyclic triterpenoid saponin known for its various pharmacological properties, including anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Astraganoside can be synthesized through the hydrolysis of astragaloside IV using methods such as acid hydrolysis, enzymatic hydrolysis, and Smith degradation . The compound is typically extracted from the roots of Astragalus membranaceus using solvents like methanol, ethanol, and dimethyl sulfoxide .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of high-performance liquid chromatography (HPLC) for the extraction and purification of the compound from Astragalus roots . The content of this compound IV and other related compounds is analyzed using reversed-phase HPLC with evaporative light scattering detection .

Chemical Reactions Analysis

Types of Reactions: Astraganoside undergoes various chemical reactions, including hydrolysis, glucuronidation, sulfation, and dehydrogenation . These reactions are essential for understanding the metabolism and biotransformation of the compound in vivo.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are used to break down astragaloside IV into this compound.

Glucuronidation and Sulfation: These reactions typically occur in the liver, where enzymes like UDP-glucuronosyltransferase and sulfotransferase catalyze the addition of glucuronic acid and sulfate groups, respectively.

Dehydrogenation: This reaction involves the removal of hydrogen atoms, often facilitated by oxidizing agents.

Major Products Formed: The primary products formed from these reactions include various metabolites of this compound, which are detected in plasma, bile, urine, and feces .

Scientific Research Applications

Astraganoside has a wide range of scientific research applications across various fields:

Chemistry: It is used as a marker compound for the quality control of Astragalus-based products.

Medicine: this compound exhibits protective effects against cardiovascular diseases, neurodegenerative disorders, and cancer

Industry: It is utilized in the formulation of herbal supplements and traditional Chinese medicines.

Mechanism of Action

Astraganoside exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: It regulates the balance of Th17/Treg cells and modulates the levels of cytokines such as interleukin-10, interleukin-6, and tumor necrosis factor-alpha.

Antioxidative: The compound scavenges reactive oxygen species and regulates mitochondrial gene mutations.

Neuroprotective: It protects against neuronal damage by inhibiting inflammatory pathways and enhancing cellular antioxidant defenses.

Cardioprotective: this compound improves endothelial function, reduces oxidative stress, and inhibits cardiac inflammation.

Comparison with Similar Compounds

Astraganoside is often compared with other triterpenoid saponins, such as:

- Astragaloside I

- Astragaloside II

- Cycloastragenol

Uniqueness: this compound is unique due to its potent pharmacological activities and its ability to modulate multiple biological pathways. Unlike other similar compounds, it has shown significant efficacy in protecting against a wide range of diseases, including cardiovascular and neurodegenerative disorders .

By understanding the comprehensive profile of this compound, researchers and practitioners can better utilize its potential in various scientific and medical applications.

properties

Molecular Formula |

C23H28O11 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(3R,4R)-4-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H28O11/c1-30-14-6-5-11(18(26)22(14)31-2)13-9-32-15-7-10(3-4-12(15)17(13)25)33-23-21(29)20(28)19(27)16(8-24)34-23/h3-7,13,16-17,19-21,23-29H,8-9H2,1-2H3/t13-,16+,17-,19+,20-,21+,23+/m0/s1 |

InChI Key |

JTRBZHFVAAWBNR-IOXUZUKPSA-N |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[C@@H]2COC3=C([C@@H]2O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817817.png)

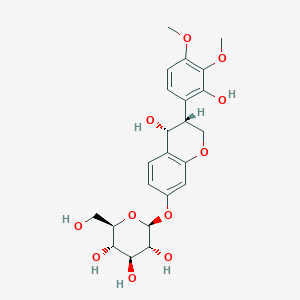

![(1R,2R,3S,4R,7S,9S,12S,14S,17R,18R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B10817820.png)

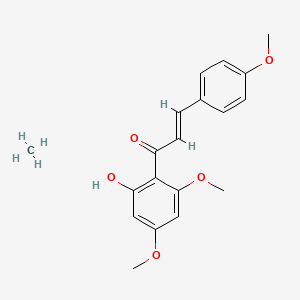

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817821.png)

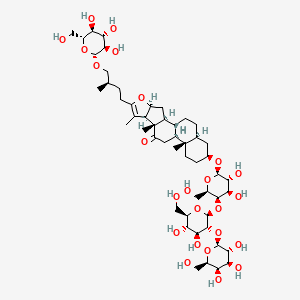

![[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2R,3R)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B10817840.png)

![[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10817843.png)

![2-[[(9R,13R,14S)-11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10817847.png)

![2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid](/img/structure/B10817868.png)

![[(2R,3S,4S,5R,6S)-6-[[(1S,4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B10817886.png)